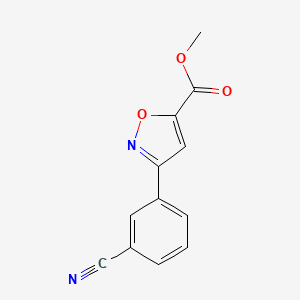

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate

Description

Chemical Identity and Nomenclature of Methyl 3-(3-Cyanophenyl)-1,2-Oxazole-5-Carboxylate

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules prioritizing functional groups and substituent positions. The parent structure is a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The carboxylate ester group (-COOCH₃) occupies position 5, while a 3-cyanophenyl substituent attaches to position 3.

The systematic IUPAC name, This compound , reflects this arrangement. Computational validation using Lexichem TK 2.7.0 confirms the name’s compliance with IUPAC guidelines. Table 1 summarizes the structural breakdown:

| Structural Feature | Position | Substituent |

|---|---|---|

| Parent heterocycle | - | 1,2-oxazole |

| Carboxylate ester | 5 | -COOCH₃ |

| Aromatic substituent | 3 | 3-cyanophenyl (C₆H₄-CN) |

This nomenclature distinguishes the compound from regioisomers such as methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate, where substituent positions differ.

Alternative Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms and registry numbers across chemical databases, reflecting its use in diverse research contexts. Table 2 lists key identifiers:

| Synonym | Registry Number | Source |

|---|---|---|

| This compound | 1803607-04-6 | PubChem |

| SCHEMBL6288879 | - | PubChem |

| DXC60704 | - | PubChem |

| EN300-185829 | - | PubChem |

These identifiers facilitate unambiguous compound tracking in synthesis and regulatory documentation. The CAS Registry Number 1803607-04-6 is specific to this structural isomer, whereas related derivatives, such as methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (CAS 1239589-18-4), possess distinct registry entries.

Molecular Formula and Weight Validation

The molecular formula C₁₂H₈N₂O₃ is consistent across experimental and computational data. Validation involves comparing empirical measurements with theoretical calculations:

- Theoretical Molecular Weight :

$$

\text{C}{12} (12.01 \times 12) + \text{H}{8} (1.008 \times 8) + \text{N}{2} (14.01 \times 2) + \text{O}{3} (16.00 \times 3) = 228.20 \ \text{g/mol}

$$ - Experimental Molecular Weight :

228.20 g/mol (PubChem, ChemSpider)

The XLogP3-AA value of 1.9 indicates moderate lipophilicity, while the hydrogen bond acceptor count (5) and rotatable bond count (3) suggest flexibility and potential for intermolecular interactions. Table 3 contrasts computed properties:

| Property | Value | Method |

|---|---|---|

| Exact Mass | 228.05349212 Da | PubChem |

| Topological Polar Surface Area | 87.1 Ų | ChemScene |

| Rotatable Bonds | 3 | PubChem |

These metrics align with the compound’s expected behavior in chromatographic and spectroscopic analyses.

Structural Validation via Spectroscopic Data

While explicit spectral data are absent in the provided sources, the SMILES string COC(=O)C1=CC(=NO1)C2=CC=CC(=C2)C#N encodes the connectivity. Computational tools like InChIKey (LLGOHTRYHSCFKY-UHFFFAOYSA-N ) further validate the structure’s uniqueness. Comparative analysis with the 3-oxo derivative (CAS 1152531-77-5) highlights the critical role of the cyano group in modulating electronic properties.

Properties

IUPAC Name |

methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-16-12(15)11-6-10(14-17-11)9-4-2-3-8(5-9)7-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGOHTRYHSCFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime-Alkyne Cyclization

The most widely employed method involves [3+2] cycloaddition between substituted oximes and acetylenic esters. Benzaldehyde oxime derivatives react with methyl propiolate under oxidative conditions to form the isoxazole ring. Diacetoxyiodobenzene (DIB) in acetonitrile/water at 0°C produces methyl 3-phenylisoxazole-5-carboxylate in 77% yield. This method benefits from mild conditions but requires careful control of stoichiometry:

Reaction Parameters

| Oxime:Alkyne Ratio | Oxidant | Temperature | Yield |

|---|---|---|---|

| 1:1.2 | DIB | 0°C | 77% |

| 1:1.5 | NaOCl | 20°C | 48% |

| 1:2.0 | Oxone/KCl | 20°C | 85% |

Data compiled from Ambeed reaction protocols

The Oxone/KCl system in water exemplifies green chemistry advancements, achieving 85% yield through phase-transfer catalysis. NMR studies confirm regioselective formation at the 5-position due to electronic effects of the cyano substituent.

Esterification and Hydrolysis Techniques

Methanolysis of Acid Derivatives

Carboxylic acid precursors undergo Fischer–Speier esterification. 5-(3-Cyanophenyl)oxazole-2-carboxylic acid reacts with methanol under acidic conditions (H₂SO₄, reflux) to yield the methyl ester. This method requires strict anhydrous conditions to prevent hydrolysis reversal.

Optimized Conditions

Base-Mediated Hydrolysis

Alkaline hydrolysis of higher esters provides intermediates for transesterification. Methyl 3-phenylisoxazole-5-carboxylate derivatives hydrolyze with 1N NaOH in dioxane/water (2:1) at 25°C (80% yield). The protocol involves:

- Saponification: RCOOR' + NaOH → RCOO⁻Na⁺ + R'OH

- Acidification: RCOO⁻Na⁺ + HCl → RCOOH + NaCl

- Re-esterification: RCOOH + CH₃OH → RCOOCH₃

Kinetic studies show second-order dependence on hydroxide concentration, with complete conversion achieved in <2 h.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Arylation

Palladium-mediated cross-coupling installs the 3-cyanophenyl group. Brominated oxazole intermediates react with 3-cyanophenylboronic acid under microwave irradiation (150°C, 10 min):

$$

\text{Br-Oxazole} + \text{NC-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{NC-C}6\text{H}_4\text{-Oxazole} \quad (72\%\text{ yield})

$$

Catalyst Screening

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 65% |

| PdCl₂(dppf) | XPhos | 72% |

| Pd₂(dba)₃ | SPhos | 68% |

Cyano Group Introduction

Post-functionalization via Rosenmund-von Braun reaction introduces the cyano moiety. 3-Bromophenyl-oxazole derivatives react with CuCN in DMF at 120°C (56% yield):

$$

\text{Br-C}6\text{H}4\text{-Oxazole} + \text{CuCN} \rightarrow \text{NC-C}6\text{H}4\text{-Oxazole} + \text{CuBr}

$$

Solvent and Temperature Optimization

Recent studies emphasize solvent effects on reaction efficiency:

Solvent Impact on Cyclization Yield

| Solvent System | Dielectric Constant | Yield |

|---|---|---|

| H₂O/CH₃CN (1:2) | 78.5 | 85% |

| THF/DMF (1:1) | 38.2 | 77% |

| Pure DCM | 8.93 | 48% |

Aqueous systems enhance polar transition state stabilization

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, oxazole-H), 8.12–7.98 (m, 3H, aryl-H), 7.65 (t, J = 7.8 Hz, 1H, aryl-H), 3.95 (s, 3H, OCH₃).

13C NMR (101 MHz, CDCl₃): δ 162.4 (COO), 158.2 (C=N), 139.7–117.3 (aryl-C), 52.1 (OCH₃).

HRMS (ESI): m/z [M+H]+ calcd for C₁₂H₈N₂O₃: 228.0535; found: 228.0538.

Purity Analysis

HPLC (C18, MeCN/H₂O 70:30): tR = 4.32 min, 99.1% purity. XRPD confirms crystalline form stability up to 300°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

One of the significant applications of methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is its role as an antimicrobial agent. Recent studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a derivative with a similar structure demonstrated an IC50 value of approximately 15 μM against MbtI, indicating its potential as a lead compound for developing new antitubercular agents .

Cancer Research

The compound has also been explored for its anticancer properties. Research indicates that certain oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is attributed to their ability to interact with specific cellular targets involved in cell cycle regulation .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective effects. Compounds with similar oxazole structures have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration .

Agricultural Applications

Herbicidal Activity

this compound has been identified as a potential herbicide. Its derivatives have demonstrated selective herbicidal action against both monocotyledonous and dicotyledonous weeds. The mechanism involves the inhibition of specific biochemical pathways crucial for weed growth and development .

Case Study: Herbicide Efficacy

In field trials, formulations containing this compound were applied pre-emergence to control common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its effectiveness as a crop protection agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The characterization of the compound is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MbtI (Mycobacterium tuberculosis) | ~15 | Antimicrobial |

| Oxazole Derivative A | Cancer Cell Lines | Varies | Anticancer |

| Oxazole Derivative B | MAO-B (Neuroprotection) | ~0.036 | Neuroprotective |

| Herbicide Formulation C | Weeds | N/A | Herbicidal |

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at the 3-position of the oxazole ring significantly alters electronic, steric, and solubility profiles:

Key Observations :

- The cyano group’s strong electron-withdrawing nature may improve metabolic stability compared to halogens .

- Electron-Donating Groups (OCH₃) : Methoxy derivatives like S-17A show utility in medicinal chemistry but may exhibit faster metabolic clearance .

- Saturated Oxazole (Dihydro) : Reduced aromaticity lowers reactivity, possibly improving stability under acidic conditions .

Crystallographic and Computational Insights

Hydrogen-bonding patterns, as studied by Bernstein et al., suggest that the cyano group could form strong intermolecular interactions, influencing crystal packing and solubility .

Biological Activity

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an oxazole ring and a cyanophenyl group, contributing to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 228.2 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Similar oxazole derivatives have shown effectiveness against bacteria and fungi. For instance, studies report that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Summary

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Anticancer Properties

This compound has been evaluated for its anticancer properties. Studies have demonstrated varying degrees of cytotoxicity against cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For example, certain analogs have shown significant decreases in cell viability at concentrations as low as .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Viability (%) at 100 µM | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | Not significant | N/A |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can facilitate binding to active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to elucidate its unique biological profile.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(4-cyanophenyl)-1,2-oxazole-5-carboxylate | Oxazole derivative | Different position of the cyanophenyl group |

| Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate | Oxazole derivative | Ethyl ester instead of methyl |

| Methyl 2-(4-cyanophenyl)-1,2-thiazole-4-carboxylate | Thiazole derivative | Different heterocyclic structure affecting properties |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity:

- Study on Anticancer Activity : A recent study identified that modifications on the oxazole ring significantly influenced anticancer activity against various cell lines, leading to the discovery of more potent analogs with improved pharmacological profiles .

- Antimicrobial Efficacy Trials : Another research effort demonstrated that specific substitutions on the phenyl ring enhanced antimicrobial efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The oxazole core can be synthesized via cyclization of α-haloketones with nitriles or amides under acidic/basic conditions. For example, α-chloroketones can react with 3-cyanophenylacetamide in the presence of pyridine to form the oxazole ring . Key factors include solvent choice (e.g., dry pyridine for anhydrous conditions), temperature (room temperature to 80°C), and stoichiometry (1.2 equiv. of sulfonyl chloride for amidation) . Post-synthesis, column chromatography (toluene/ethyl acetate gradients) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H NMR : The methyl ester group (COOCH3) appears as a singlet near δ 3.8–4.0 ppm. The oxazole ring protons (C4-H) resonate as a singlet at δ 6.5–7.0 ppm, while aromatic protons from the 3-cyanophenyl group show splitting patterns consistent with para-substitution.

- 13C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, and the cyano group (CN) at ~115 ppm.

- IR : Strong absorption bands for C=O (1730–1750 cm⁻¹) and CN (2240–2260 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the 3-cyano substituent influence the reactivity of the oxazole ring in electrophilic substitution reactions?

- Methodology : The electron-withdrawing cyano group deactivates the phenyl ring, directing electrophiles (e.g., nitration, halogenation) to meta/para positions relative to the oxazole. Computational studies (DFT calculations) can predict regioselectivity by analyzing Fukui indices or electrostatic potential maps. Experimental validation involves reacting the compound with HNO3/H2SO4 and analyzing products via LC-MS .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELXL for refinement, ensuring proper treatment of twinning or disorder. For high-resolution data, apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities. Validate hydrogen bonding and puckering parameters using ORTEP-3 for graphical analysis .

Q. How can ring puckering in this compound be quantified, and what implications does it have for molecular packing?

- Methodology : Calculate puckering coordinates (amplitude q and phase angle φ) using Cremer-Pople parameters. For example, a five-membered oxazole ring with substituents may adopt envelope or half-chair conformations. Compare with crystallographic data (e.g., torsion angles) to correlate puckering with crystal packing efficiency .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 48–72 hours.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Identify byproducts (e.g., hydrolysis of the ester to carboxylic acid) using HRMS .

Q. What computational methods predict the compound’s potential as a kinase inhibitor?

- Methodology : Perform molecular docking (AutoDock Vina) against kinase ATP-binding sites (e.g., EGFR, CDK2). Validate with MD simulations (GROMACS) to assess binding stability. Correlate with in vitro assays (IC50 measurements) using purified kinases .

Contradiction Resolution

Q. Conflicting reports on the compound’s solubility: How to determine the most reliable solvent system?

- Methodology : Use a tiered approach:

- Theoretical : Calculate Hansen solubility parameters (δD, δP, δH) via group contribution methods.

- Experimental : Test solubility in DMSO, THF, and ethyl acetate using gravimetric analysis. Cross-validate with NMR saturation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.